

Tariquidar Dihydrochloride: A Technical Guide on a Potent P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tariquidar dihydrochloride*

Cat. No.: *B2773074*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Tariquidar dihydrochloride, also known by its development code XR9576, is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells.[1][2] This guide provides a comprehensive overview of the fundamental properties, chemical structure, mechanism of action, and key experimental protocols associated with **Tariquidar dihydrochloride**.

Core Properties and Chemical Structure

Tariquidar is an anthranilic acid derivative characterized by its high potency and specificity for P-gp.[1][3][4] Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical and Pharmacological Properties of **Tariquidar Dihydrochloride**

Property	Value	References
IUPAC Name	N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinoliny)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarboxamide dihydrochloride	[5][6]
Synonyms	XR9576 dihydrochloride	[7][8]
CAS Number	1992047-62-7	[5][7][9]
Chemical Formula	C38H38N4O6·2HCl	[5][7]
Molecular Weight	719.66 g/mol	[5][7][9]
Solubility	Soluble in DMSO (>10 mM); Insoluble in water and ethanol.	[5][10][11][12]
P-gp Binding Affinity (Kd)	5.1 nM	[8][10]
P-gp ATPase Activity (IC50)	43 ± 9 nM	[8][10]
P-gp Transport (EC50)	487 ± 50 nM (for [3H]-Vinblastine accumulation)	[8][10]
Purity	≥98% (by HPLC)	[5]

The chemical structure of Tariquidar features a complex aromatic system that facilitates its high-affinity binding to the transmembrane domains of P-glycoprotein.[13]

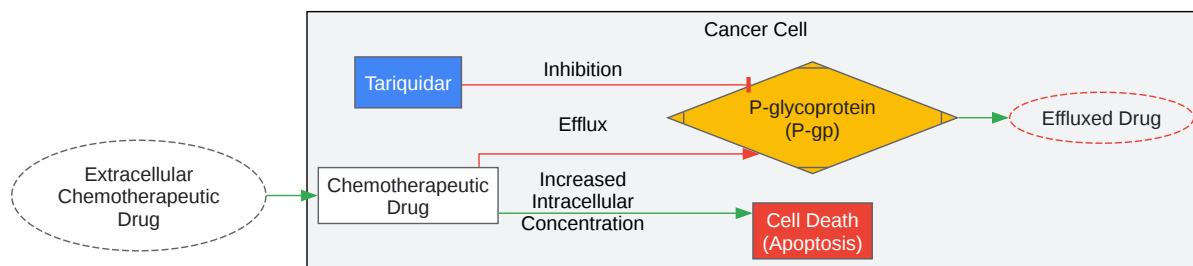
Mechanism of Action: Reversing Multidrug Resistance

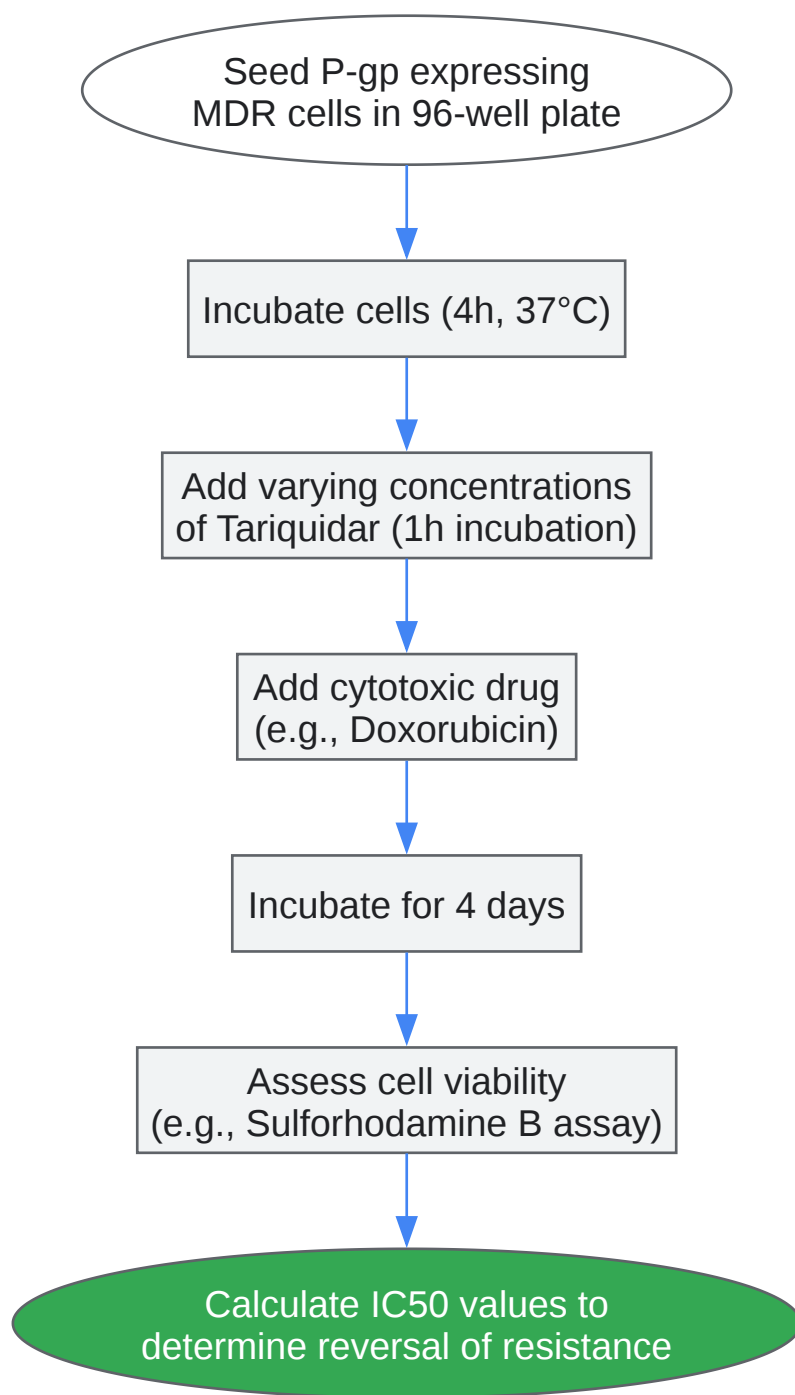
Tariquidar functions as a potent and specific inhibitor of P-glycoprotein.[2][8] Its primary mechanism involves non-competitive inhibition, meaning it does not compete with cytotoxic drugs for the same binding site.[1][2][10] Instead, Tariquidar binds with high affinity to P-gp and locks the transporter in a conformation that prevents it from effluxing substrates.[13][14]

Key aspects of its mechanism include:

- **High-Affinity Binding:** Tariquidar binds to P-gp with a dissociation constant (K_d) of 5.1 nM.[\[8\]](#)
[\[10\]](#)
- **Inhibition of Conformational Change:** It inhibits the P-gp catalytic cycle by blocking the transition from a closed to an open conformation, which is necessary for drug transport.[\[13\]](#)
[\[14\]](#)
- **ATPase Activity Modulation:** While it inhibits drug efflux, Tariquidar can stimulate the basal ATPase activity of P-gp, suggesting it interferes with the coupling of ATP hydrolysis to transport.[\[2\]](#)[\[10\]](#)[\[13\]](#)
- **Dual Role with BCRP:** At low nanomolar concentrations, Tariquidar can act as a substrate for another ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2).[\[5\]](#)[\[7\]](#)
However, at concentrations greater than 100 nM, it acts as an inhibitor of BCRP as well.[\[5\]](#)[\[7\]](#)

By inhibiting P-gp, Tariquidar effectively restores the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby resensitizing them to the cytotoxic effects of the drugs.[\[1\]](#)[\[5\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tariquidar dihydrochloride | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 6. Tariquidar | C38H38N4O6 | CID 148201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bocsci.com [bocsci.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Tariquidar | P-gp | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tariquidar Dihydrochloride: A Technical Guide on a Potent P-glycoprotein Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2773074#basic-properties-and-chemical-structure-of-tariquidar-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com